molecular formula C9H7NO3 B076643 1,4-benzoxazepine-3,5(2H,4H)-dione CAS No. 14151-88-3

1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B076643
CAS No.: 14151-88-3
M. Wt: 177.16 g/mol
InChI Key: LASIQOVJNPVKJM-UHFFFAOYSA-N
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Description

1,4-benzoxazepine-3,5(2H,4H)-dione is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmacological research. This benzoxazepine-dione core structure is a key intermediate and building block for the synthesis of novel compounds with potential biological activity. Its fused bicyclic system, incorporating both oxygen and nitrogen heteroatoms, mimics structures found in various natural products and pharmacologically active molecules, making it a versatile template for library development in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIQOVJNPVKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352438
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14151-88-3
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Benzoxazepine 3,5 2h,4h Dione and Derivatives

Classical and Established Synthetic Routes

The synthesis of the benzoxazepine dione (B5365651) core is typically achieved through the formation of the seven-membered heterocyclic ring from open-chain precursors. These methods can be broadly categorized into cyclization reactions of specifically functionalized aromatic acids and amides.

Cyclodehydration Approaches

Cyclodehydration represents a direct method for forming heterocyclic rings by removing a molecule of water from a precursor. While specific examples detailing the cyclodehydration to form 1,4-benzoxazepine-3,5(2H,4H)-dione are not extensively documented, the strategy is a known pathway for creating related fused 1,4-oxazepine (B8637140) structures. researchgate.net For instance, Lewis acids like titanium tetrachloride (TiCl₄) have been employed to mediate ring-closure reactions to prepare tricyclic 1,4-benzoxazepines, indicating the feasibility of acid-catalyzed cyclization and dehydration in this class of compounds. researchgate.net This general approach suggests that a suitably designed precursor, such as 2-(o-carboxyphenoxy)acetamide, could theoretically undergo intramolecular condensation to yield the target dione.

Ring Closure Reactions of Precursor Acids and Amides

The most established routes to benzoxazepine diones involve the intramolecular cyclization of precursor molecules where the necessary acid and amide functionalities are already in place.

This synthetic route is prominently associated with the synthesis of the analogous 1,4-benzodiazepine-3,5(2H,4H)-diones, where two nitrogen atoms are present in the seven-membered ring. researchgate.net In this method, the ring closure of N-carbamoylmethylanthranilic acids is achieved, often requiring the substitution of the amino group with electron-withdrawing groups like acetyl or alkyloxycarbonyl to facilitate the reaction. researchgate.netrsc.org There is a lack of specific evidence in the searched literature showing this precursor leading to the this compound.

Information regarding the synthesis of this compound from 2-(o-carbamoylphenoxy)alkanoic acids or 2-(o-carboxyphenoxy)alkanoic acid amides is not detailed in the available search results. However, this pathway remains a theoretically sound approach for constructing the target heterocyclic system.

A well-documented route involves the reaction of substituted anthranilic acids with α-haloacids to produce N-acylanthranilic acid intermediates, which then undergo cyclization to form benzoxazepine diones. This method has been successfully applied to the asymmetric synthesis of the isomeric (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones. semanticscholar.orgnih.gov

The process is typically a two-step sequence:

Coupling: An anthranilic acid is coupled with an α-haloacid (or its corresponding acid halide) to form an N-acylanthranilic acid.

Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the carboxylate attacks the carbon bearing the halogen, to form the seven-membered ring. semanticscholar.org

The choice of halogen on the α-haloacid significantly impacts the reaction. When (S)-2-bromoacids are used, direct, single-step cyclization to the (3R)-4,1-benzoxazepine-2,5-dione can occur because bromide is an excellent leaving group. semanticscholar.org Conversely, using (S)-2-chloroacids exclusively yields the N-acylanthranilic acid intermediate; a subsequent base-mediated step (e.g., using K₂CO₃) is required to induce cyclization and form the final product. semanticscholar.org

Table 1: Comparison of α-Haloacids in 4,1-Benzoxazepine-2,5-dione Synthesis

α-Haloacid Used Reaction Pathway Key Observation Reference
(S)-2-Bromoacids Direct, one-step cyclization The C-Br bond dissociates readily, facilitating immediate ring formation. semanticscholar.org
(S)-2-Chloroacids Two-step (Coupling then Cyclization) A separate base-catalyzed step is necessary to displace the chloride and close the ring. semanticscholar.org

Alkylation and Cyclization Strategies

This approach involves the initial N-alkylation of an anthranilic acid derivative, followed by an intramolecular cyclization to form the benzoxazepine ring. A notable example is the synthesis of the isomeric 4,1-benzoxazepine-3,5-dione. semanticscholar.org In this procedure, N-methylanthranilic acid is N-alkylated by reacting it with an α-chloroacid. The resulting intermediate then undergoes an intramolecular cyclization to yield the final dione product. semanticscholar.org This highlights a versatile strategy where the core structure is built through sequential bond formations—first an intermolecular N-C bond, followed by an intramolecular O-C bond.

Another innovative method that falls under this category is the atom-economic, one-pot click reaction between epoxides and anthranilic acids. organic-chemistry.org This reaction, catalyzed by lithium bromide under neat grinding conditions, proceeds through a ring-opening-ring-closing cascade. The amino group of the anthranilic acid first opens the epoxide ring (alkylation), followed by intramolecular cyclization of the carboxylate group onto the newly formed alcohol to yield benzo[e] researchgate.netrsc.orgoxazepin-5-ones. organic-chemistry.org While this produces a mono-one rather than a dione, it exemplifies the powerful combination of alkylation and cyclization in a single, efficient process.

Table 2: Overview of Alkylation-Cyclization Strategies

Precursors Product Type Key Features Reference
N-methylanthranilic acid + α-chloroacid 4,1-Benzoxazepine-3,5-dione Sequential N-alkylation followed by intramolecular cyclization. semanticscholar.org
Anthranilic acids + Epoxides Benzo[e] researchgate.netrsc.orgoxazepin-5-one One-pot, solvent-free click reaction; catalyzed by LiBr. organic-chemistry.org

Modern and Advanced Synthetic Approaches

Recent years have witnessed a surge in the development of sophisticated methods for the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-diones, moving towards more sustainable and efficient chemical transformations.

Visible-Light-Catalyzed Syntheses from 2-Alkoxyarylaldehydes and N-Arylglycines

A groundbreaking, photocatalytic method has been developed for the synthesis of 1,4-benzoxazepine (B8686809) derivatives. scribd.comnih.gov This approach utilizes 2-alkoxyarylaldehydes as an oxygen source and N-arylglycines as a nitrogen source. nih.gov The reaction proceeds efficiently at room temperature under nitrogen atmosphere and visible-light irradiation, with reaction times as short as two hours. nih.gov Mechanistic studies have shown that this process involves a decarboxylation cyclization of the N-arylglycine. scribd.comnih.gov This mild and rapid method provides a convenient pathway for producing a variety of 2-alkyl-N-phenyl-substituted 1,4-benzoxazepines and represents a significant advancement over traditional synthetic routes that often require harsh conditions or pre-functionalized starting materials. scribd.com The synthesized benzoxazepine derivatives are typically characterized using 1H and 13C nuclear magnetic resonance (NMR), DEPT 135, and high-resolution mass spectrometry (HRMS) to confirm their chemical structures. researchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex heterocyclic scaffolds like 1,4-benzoxazepine-3,5(2H,4H)-diones. These reactions, in which multiple starting materials react in a single step to form a product that contains the essential parts of all the initial reactants, offer significant advantages in terms of atom economy, simplicity, and efficiency. tubitak.gov.tr While specific MCRs for this compound are still being explored, the general principles of MCRs are highly applicable. For instance, a one-pot, three-component synthesis of highly substituted 1,2-dihydropyridines has been achieved using a simple Ru(II) catalyst, demonstrating the potential of MCRs in synthesizing complex heterocycles. researchgate.net The development of novel MCRs for the direct synthesis of the this compound core is an active area of research.

Photocyclization and Intramolecular Annulation Techniques

Photocyclization and intramolecular annulation represent another modern approach to synthesizing complex heterocyclic systems, including derivatives of 1,4-benzoxazepines. Visible-light-induced Staudinger [2+2] annulation has been successfully employed to synthesize tetracyclic dibenzo[b,f] scribd.comnih.govoxazepine-fused β-lactams. rsc.orgresearchgate.net This catalyst-free method involves the reaction of α-diazo ketones with dibenzo[b,f] scribd.comnih.govoxazepine-imines, yielding products with a quaternary carbon center in high yields. rsc.org

Furthermore, cascade reactions involving intramolecular cyclization and annulation have been developed to access fused benzodiazepine (B76468) frameworks. nih.gov For example, pyrrole-fused 1,5-benzodiazepines have been constructed through the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine. nih.gov This one-pot, metal-free process proceeds under mild conditions to afford the desired products in good to excellent yields. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry. A notable strategy for the asymmetric synthesis of chiral 4,1-benzoxazepine-2,5-diones utilizes the chiral pool methodology. nih.govkfupm.edu.sanih.gov This approach involves the coupling of substituted anthranilic acids with α-haloacids. nih.govnih.gov

The choice of the halogen on the α-haloacid has a significant impact on the stereochemical outcome. nih.gov When (S)-2-bromoalkanoic acids are used, the reaction can lead to the formation of (3R)-4,1-benzoxazepine-2,5-diones, but with a risk of racemization due to transhalogenation. nih.gov In contrast, the use of (S)-2-chloroalkanoic acids exclusively affords (S)-N-acylanthranilic acids. nih.gov A subsequent base-mediated cyclization step is then required to yield the desired (3R)-4,1-benzoxazepine-2,5-diones with high enantiomeric excess. nih.gov This highlights the recommendation of using (S)-2-chloroacids for achieving high stereoselectivity in the synthesis of these chiral benzoxazepines. nih.gov

Table 1: Comparison of α-Haloacids in Asymmetric Synthesis

α-HaloacidIntermediateFinal ProductStereochemical Outcome
(S)-2-Bromoalkanoic acid(S)-N-(2-Bromopropanoyl)anthranilic acid(3R)-4,1-Benzoxazepine-2,5-dionePotential for racemization
(S)-2-Chloroalkanoic acid(S)-N-(2-Chloropropanoyl)anthranilic acid(3R)-4,1-Benzoxazepine-2,5-dioneHigh enantiomeric excess

Challenges and Limitations in this compound Synthesis

Despite the advancements, the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-diones is not without its challenges. Historically, very few synthetic routes to 1H-1,4-benzodiazepine-3,5(2H,4H)-diones have been published, and the resulting products have often been poorly characterized. nih.gov

A significant challenge lies in the ring closure of the seven-membered ring. For the synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones from N-carbamoylmethylanthranilic acids, the ring closure was only successful when the amino groups of the starting materials were substituted with electron-withdrawing groups like acetyl, alkyloxycarbonyl, or nitroso. nih.gov This suggests that the electronic nature of the substituents plays a crucial role in facilitating the cyclization step.

Furthermore, conventional synthesis methods often produce racemic or achiral products. nih.gov Achieving high enantioselectivity in asymmetric syntheses can be difficult and may require careful selection of chiral auxiliaries or catalysts. nih.gov Issues such as racemization, as seen with the use of α-bromoacids, need to be carefully controlled. nih.gov The development of more general and robust methods that can tolerate a wider range of functional groups and provide high yields and stereoselectivity remains an ongoing area of research.

Chemical Transformations and Reactivity of 1,4 Benzoxazepine 3,5 2h,4h Dione

Ring Contraction Rearrangements

The transformation of seven-membered heterocyclic rings into more stable six-membered systems is a known phenomenon in organic chemistry. While direct studies on 1,4-benzoxazepine-3,5(2H,4H)-dione are not prevalent in the reviewed literature, analogous transformations of 1,4-benzodiazepine (B1214927) derivatives have been documented, offering a model for the potential reactivity of the benzoxazepine scaffold.

A notable ring contraction has been observed in the closely related 1,4-benzodiazepine series. Specifically, the 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione has been shown to undergo a novel ring contraction rearrangement to form a 3H-quinazoline-4-one. nih.gov This transformation highlights a pathway where the seven-membered diazepine (B8756704) ring contracts to a six-membered quinazoline (B50416) ring system. Other studies have also reported the thermal or acid-induced ring contraction of various 3H-1,4-benzodiazepine derivatives into quinazolines. clockss.org For instance, heating 5-methoxy-3H-1,4-benzodiazepines in diphenyl ether resulted in the formation of the corresponding 4-methoxyquinazolines. clockss.org These examples from the benzodiazepine (B76468) family strongly suggest that the this compound core could potentially undergo similar rearrangements to yield quinazolin-4-one derivatives under appropriate conditions.

The mechanism for the ring contraction of 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione to a 3H-quinazoline-4-one is proposed to proceed through the elimination of hyponitrous acid (HNO), followed by a proton-mediated loss of carbon monoxide (CO). nih.gov In the case of the thermal rearrangement of 3H-1,4-benzodiazepines, a possible mechanism involves an initial thermal electrocyclization to a tricyclic aziridine (B145994) intermediate. clockss.org This strained intermediate then undergoes ring-opening to form an N-ylide, which subsequently cleaves a nitrogen-carbon bond to yield the final quinazoline product. clockss.org

Nucleophilic Substitution Reactions on the this compound Core

Detailed studies focusing specifically on nucleophilic substitution reactions on the this compound core are not extensively covered in the available literature. The reactivity of the core would likely involve nucleophilic attack at the electrophilic carbonyl carbons (C3 and C5). The outcomes of such reactions, whether leading to ring-opening or substitution, would depend on the nature of the nucleophile, the reaction conditions, and the substitution pattern on the aromatic ring.

Functional Group Interconversions and Derivatization

Modification of the functional groups within the this compound structure, such as the secondary amine and the carbonyl groups, represents a key avenue for creating derivatives.

While direct N-alkylation studies on this compound are not specified in the searched literature, the secondary amine at the N-4 position is a prime site for such derivatization. In the analogous 1,4-benzodiazepine series, N-alkylation is a common transformation. nih.gov For example, methods have been developed for the synthesis of 1,4-benzodiazepine derivatives that proceed through N-alkylation steps. nih.gov It is reasonable to infer that the N-4 position of the this compound could be alkylated using standard alkylating agents in the presence of a suitable base.

Table 1: Analogous N-Alkylation Reactions in Benzodiazepine Systems

Starting Material AnalogueReagentProduct TypeReference
Methyl 1-arylaziridine-2-carboxylates & N-[2-bromomethyl(aryl)]trifluoroacetamidesEt3NFunctionalized 1,4-Benzodiazepine nih.gov
N-(Furan-2-ylmethyl)-2-nitrobenzamideLDA, 3,3-Dimethylallyl bromideN-alkylated-N-(furan-2-ylmethyl)-2-nitrobenzamide nih.gov

This table presents N-alkylation reactions on precursors for or components of benzodiazepine systems, as direct data for this compound was not available.

The conversion of the lactam (amide) carbonyl groups at C3 and C5 into thiolactams is a plausible but not specifically documented transformation for this compound. Generally, thionation of amides and lactams is achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org This type of reaction would replace one or both of the carbonyl oxygens with sulfur, yielding the corresponding mono- or di-thiolactam derivatives. However, specific examples of this reaction applied to the this compound scaffold were not found in the reviewed literature.

Denitrosation Reactions

The denitrosation of N-nitroso benzoxazepine derivatives is a key transformation for removing the nitroso group, which often serves as a protecting or activating group during synthesis. While specific studies on 4-nitroso-1,4-benzoxazepine-3,5(2H,4H)-dione are not extensively detailed, the reaction is well-documented in the closely related 1,4-benzodiazepine-3,5-dione series. In this analogous system, 1-nitrosated 1,4-benzodiazepinediones can be converted back to the corresponding amino compounds. nih.gov This reaction typically proceeds under acidic conditions, where the N-nitroso group is cleaved. This process is significant as it allows for the unmasking of the N-4 position of the benzoxazepine ring for further functionalization after it has served its purpose in directing or facilitating a previous reaction step. The removal of the electron-withdrawing nitroso group can also modulate the chemical properties of the heterocyclic ring.

A notable side reaction observed during the synthesis of related benzodiazepinediones is a ring contraction rearrangement from the 1-nitroso derivative to a 3H-quinazoline-4-one, which involves the elimination of HNO. nih.gov

Table 1: Denitrosation of a 1-Nitroso-1,4-benzodiazepine-3,5-dione Analog

ReactantProductSignificance
1-Nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione1H-1,4-Benzodiazepine-3,5(2H,4H)-dioneRegeneration of the parent amine, removal of a directing/protecting group. nih.gov

Oxidative Transformations

The oxidative transformations of the this compound ring system are not extensively documented in the reviewed literature. However, related research on the synthesis of tricyclic benzoxazepine derivatives has utilized oxidative coupling as a key step. For example, a one-pot synthesis involving a biochemo-multienzyme cascade of lipase (B570770) M and tyrosinase can achieve the synthesis of tricyclic 1,5-benzoxazepines. nih.gov This process involves a tyrosinase-mediated ortho-hydroxylation of a phenolic substrate, followed by a 1,6-Michael addition and subsequent ring closures. nih.gov While this demonstrates the formation of a benzoxazepine ring through an oxidative pathway, it does not describe the oxidative transformation of a pre-existing this compound molecule. Further research is needed to explore the susceptibility of the dione (B5365651) ring to various oxidizing agents and the potential products of such reactions.

Cycloaddition Reactions Involving Benzoxazepine Systems

Cycloaddition reactions are powerful tools in organic synthesis and have been employed in the construction of the benzoxazepine framework. These reactions typically involve the formation of the seven-membered ring by reacting a suitable precursor containing a benzene (B151609) ring with another molecule.

One prominent example is the synthesis of benzoxazepine derivatives through a phosphine-catalyzed aza-Morita-Baylis-Hillman (aza-MBH) domino reaction. rsc.org In this approach, readily available starting materials, salicyl N-tosylimines and allenoates, are converted in one step to the benzoxazepine product. rsc.org Another method involves the [2+5] cycloaddition reaction between imines and cyclic carboxylic acid anhydrides to yield 1,3-oxazepine derivatives. scilit.com

While many cycloaddition reactions are used to synthesize the benzoxazepine core, the heterocyclic ring itself can participate in such reactions. For instance, the benzyne (B1209423) intermediate, generated from hexadehydro-Diels-Alder (HDDA) reactions, can be captured by oxazolines through an addition reaction to the C=N double bond, leading to the one-step synthesis of fused benzoxazepine derivatives without the need for catalysts or additives. researchgate.net

Table 2: Synthesis of Benzoxazepine Derivatives via Cycloaddition

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Aza-MBH Domino ReactionSalicyl N-tosylimines, γ-CH₃ substituted allenoatesPPh₃Benzoxazepine derivatives
[2+5] CycloadditionImines, Cyclic carboxylic acid anhydridesReflux in benzene1,3-Oxazepine derivatives
Benzyne Capture by OxazolineHDDA-derived benzyne, OxazolinesHeatFused benzoxazepine derivatives

Photochemical Transformations of Benzoxazepine Derivatives

Benzoxazepine derivatives can undergo significant structural changes when exposed to ultraviolet light. A notable photochemical transformation is the ring contraction of 3,1-benzoxazepines to yield indole (B1671886) derivatives. researchgate.net This reaction proceeds upon irradiation, with the specific wavelength influencing the outcome. For example, while most 3,1-benzoxazepines require irradiation at 254 nm for the ring-contraction to occur, derivatives containing a carboxy or ester group at the 5-position can undergo the transformation at a longer wavelength of ≥300 nm. researchgate.net

The mechanism is believed to involve a 3H-indole species as an intermediate. This was demonstrated by the isolation of methyl 3-acetyl-2-phenyl-3H-indole-3-carboxylate during the photolysis of methyl 4-methyl-2-phenyl-3,1-benzoxazepine-5-carboxylate. researchgate.net Further irradiation of this intermediate leads to the final substituted indole products. researchgate.net This photochemical rearrangement provides a synthetic route to complex indole structures from the benzoxazepine scaffold.

Table 3: Photochemical Ring Contraction of a 3,1-Benzoxazepine Derivative

ReactantConditionsIntermediate SpeciesProduct
Methyl 4-methyl-2-phenyl-3,1-benzoxazepine-5-carboxylateIrradiation (≥ 300 nm)3H-Indole derivativeMethyl 6- and 4-acetyl-2-phenyl-indole-3-carboxylates

Biological and Pharmacological Profiles of 1,4 Benzoxazepine 3,5 2h,4h Dione Derivatives

Anti-Cancer and Cytotoxic Activities

Derivatives of 1,4-benzoxazepine-3,5(2H,4H)-dione have emerged as a promising class of anti-cancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, involving the disruption of fundamental cellular processes that are critical for cancer cell proliferation and survival.

Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction

A key mechanism through which this compound derivatives exert their anti-cancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). Studies on a series of benzo[f] nih.govnih.govoxazepine-3,5(2H,4H)-diones have shown their ability to cause cell cycle arrest at the G2/M phase and induce apoptosis in leukemia K-562 and breast T-47D cancer cell lines. nih.gov This apoptotic induction is mediated through the activation of key effector proteins. Specifically, these compounds have been found to activate caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl2. nih.gov

Similarly, certain 1,4-benzodiazepine-2,5-dione derivatives have been identified to induce cell cycle arrest and apoptosis in lung cancer cells.

Protein Synthesis Inhibition

Recent research has unveiled that derivatives of the closely related 1,4-benzodiazepine-2,5-dione scaffold can function as potent protein synthesis inhibitors. One such derivative, compound 52b , demonstrated significant antitumor activity by inhibiting protein synthesis in cancer cells. This was confirmed through polysome profile analysis, which revealed a reduction in protein synthesis upon treatment with the compound. This inhibition of protein synthesis is a critical mechanism that can effectively halt tumor growth.

Synergistic Effects in Combination Therapies

Based on the conducted research, no specific information is currently available regarding the synergistic effects of this compound derivatives in combination therapies for cancer treatment. Further investigation is required to explore the potential of these compounds to enhance the efficacy of existing chemotherapeutic agents.

Evaluation in Preclinical Xenograft Models

The anti-tumor efficacy of these compounds has been validated in preclinical animal models. For instance, a highly potent 1,4-benzodiazepine-2,5-dione derivative, 52b , was evaluated in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model. The study reported that this compound significantly prevented tumor growth with no observable toxic effects, highlighting its potential as a therapeutic agent.

Neuropharmacological Activities

In addition to their anti-cancer properties, derivatives of the 1,4-benzoxazepine (B8686809) core structure have been investigated for their effects on the central nervous system, demonstrating potential as neuropharmacological agents.

Anxiolytic and Tranquilizing Effects

A series of newly synthesized 1,4-benzoxazepin-5(4H)-ones have undergone preliminary screening for their tranquilizing effects. nih.gov This suggests that the 1,4-benzoxazepine scaffold holds promise for the development of agents with calming or sedative properties. Furthermore, studies on the broader class of 1,4-benzodiazepines, which share structural similarities, have long established their anxiolytic (anti-anxiety) effects. nih.gov Novel 2-substituted 1,4-benzodiazepine-2-ones have also been identified as new lead structures for anxiolytics. nih.gov These findings underscore the potential of the this compound core to be developed into effective anxiolytic and tranquilizing agents.

Neuroprotective Potential

Derivatives of 1,4-benzoxazepine have demonstrated significant promise as neuroprotective agents. Certain compounds within this class have been found to protect against cellular damage induced by stressors like hydrogen peroxide (H₂O₂) and β-amyloid₂₅₋₃₅, which are implicated in neurodegenerative diseases. nih.govresearchgate.net For instance, in studies using human neuroblastoma SH-SY5Y cells, specific condensed 1,4-benzoxazepine derivatives showed a notable increase in cell viability when challenged with these neurotoxic agents. nih.gov

One derivative, compound 7a , increased cell viability by 16.4% at a 10 μM concentration in the presence of hydrogen peroxide. nih.gov Another derivative, 7b , provided a 22.8% increase in cell viability against β-amyloid₂₅₋₃₅-induced toxicity at the same concentration. nih.gov This protective activity highlights the potential of the 1,4-benzoxazepine scaffold in the development of treatments for conditions characterized by neuronal damage. nih.govnih.gov

The neuroprotective effects of some 1,4-benzoxazepine derivatives are also linked to their activity as selective 5-HT1A receptor agonists. nih.govnih.gov For example, Piclozotan, a compound with a 1,4-benzoxazepin-5(4H)-one structure, has shown significant neuroprotective action in models of transient middle cerebral artery occlusion, a model for ischemic stroke. nih.govnih.gov

Modulation of Serotonergic Receptors (e.g., 5-HT1A)

The 1,4-benzoxazepine nucleus is a key structural feature in several compounds that act on serotonergic receptors, particularly the 5-HT1A subtype. nih.govnih.govnih.gov These receptors are G-protein-coupled and are involved in the modulation of mood, cognition, and memory. psychopharmacologyinstitute.com They are found both presynaptically, where they regulate the firing of serotonin (B10506) neurons, and postsynaptically in brain regions like the limbic system. psychopharmacologyinstitute.commdpi.com

A number of 1,4-benzoxazepine derivatives have been synthesized and found to exhibit high, nanomolar affinity for the 5-HT1A receptor. nih.gov This high affinity is often coupled with good selectivity over other receptors, such as the dopamine (B1211576) D2 and α1-adrenergic receptors. nih.gov The interaction of these compounds with 5-HT1A receptors is believed to be a key mechanism behind their potential therapeutic effects, including their neuroprotective and anti-ischemic properties. nih.govnih.gov

For example, the compound Piclozotan (SUN N4057) is a potent 5-HT1A receptor agonist that demonstrates significant neuroprotective effects. nih.govnih.gov The strategic design of these molecules, often involving the substitution at the N-4 position of the benzoxazepine ring with a butyl-arylpiperazine or similar moiety, is crucial for their high affinity and selectivity at the 5-HT1A receptor. semanticscholar.org

Dopamine Receptor Antagonism

In addition to their effects on serotonergic receptors, certain derivatives of the broader benzazepine and benzoxazepine class have been investigated for their interaction with dopamine receptors. nih.govnih.gov Dopamine receptors are categorized as D1-like (D1 and D5) and D2-like (D2, D3, and D4), and they play a critical role in various central nervous system functions. nih.gov

Some 1-phenyl-1H-3-benzazepine derivatives have been shown to act as antagonists at the D1 dopamine receptor. nih.gov The potency of this antagonism can be influenced by the nature of the substituent at position 7 of the benzazepine ring, with halogenated compounds often being the most potent. nih.gov For instance, the racemic benzazepine SK&F 83566's antagonist activity at the D1 receptor resides almost exclusively in its R-enantiomer. nih.gov

Furthermore, research on 2H-1,4-benzoxazin-3(4H)-one derivatives, a related scaffold, has identified compounds with potent dopamine D2 receptor antagonist activity. nih.gov One such compound, 45c , also exhibits high activity in inhibiting serotonin reuptake, suggesting a dual-action mechanism with potential applications in treating depression. nih.gov The development of ligands that are highly selective for specific dopamine receptor subtypes remains a challenge due to the structural similarities between them, particularly between D1 and D5 receptors. nih.gov

Anti-Inflammatory Properties and Underlying Mechanisms

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold, which is structurally related to this compound, have been shown to possess significant anti-inflammatory properties. nih.gov Microglial inflammation is a key factor in the pathology of many neurodegenerative diseases. nih.gov When activated, microglia produce inflammatory mediators and reactive oxygen species, leading to neuronal damage. nih.gov

Nrf2-HO-1 Pathway Activation

A key mechanism underlying the anti-inflammatory effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) signaling pathway. nih.gov The Nrf2/HO-1 pathway is a major regulator of cellular defense against oxidative stress. nih.gov

Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have shown that these compounds can significantly activate this pathway. nih.gov By activating Nrf2, these derivatives help to prevent its degradation by Keap1, allowing it to promote the expression of antioxidant genes like HO-1. nih.gov This, in turn, helps to alleviate inflammation in microglial cells. nih.gov The activation of the Nrf2/HO-1 pathway can also influence other inflammatory signaling pathways, such as the NF-κB and NLRP3 pathways, leading to a reduction in pro-inflammatory cytokines. nih.gov

Reduction of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction can lead to oxidative stress and cellular damage. dtu.dk The accumulation of ROS is a key feature of inflammation and neurodegeneration. researchgate.netnih.gov

Antimicrobial and Antiviral Efficacy

The 1,4-benzoxazepine scaffold and its derivatives, particularly those incorporating a 1,2,3-triazole moiety, have been investigated for their potential antimicrobial and antiviral activities. The 1,2,3-triazole ring is known for its diverse biological activities, and its inclusion can enhance the therapeutic potential of the parent molecule. nih.govnih.govnih.gov

Research into 1,4-disubstituted-1,2,3-triazole derivatives has shown promising antiviral activity against viruses such as the Chikungunya virus (CHIKV). nih.gov Studies have demonstrated that certain compounds can inhibit viral replication at different stages. For instance, one compound showed significant inhibitory activity when added in the early stages of viral replication, including post-entry steps. nih.gov

Enzyme Inhibition Profiles

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities. This section details the inhibitory profiles of these compounds against several key enzymes implicated in various disease pathologies.

Rho Kinase (ROCK) Inhibition

Derivatives of the closely related 3,4-dihydrobenzo[f] nih.govresearchgate.netoxazepin-5(2H)-one have been identified as a novel class of inhibitors for Rho-associated protein kinases (ROCKs). researchgate.netnih.gov These enzymes are recognized as significant therapeutic targets, particularly in the context of glaucoma, due to their role in regulating intraocular pressure. researchgate.net

Structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors within this class. For instance, specific derivatives have demonstrated significant inhibitory activity against both ROCK I and ROCK II isoforms. One notable compound, designated as 12b in a key study, exhibited IC50 values of 93 nM and 3 nM for ROCK I and ROCK II, respectively. researchgate.netnih.gov This particular derivative also showed considerable selectivity for ROCKs over other kinases. researchgate.netnih.gov In preclinical models, this compound was effective in lowering intraocular pressure, highlighting the therapeutic potential of this scaffold for glaucoma treatment. researchgate.netnih.gov

Table 1: ROCK Inhibition by 3,4-dihydrobenzo[f] nih.govresearchgate.netoxazepin-5(2H)-one Derivatives

Compound ROCK I IC50 (nM) ROCK II IC50 (nM)
12b 93 3

Data sourced from a study on a new class of ROCK inhibitors for the treatment of glaucoma. researchgate.netnih.gov

Cholinesterase Inhibition

While direct studies on this compound itself as a cholinesterase inhibitor are limited, research on structurally related scaffolds suggests potential activity. For example, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated as non-competitive inhibitors of human acetylcholinesterase (hAChE), with one compound demonstrating a Ki value of 20.2 ± 0.9 μM. nih.gov This indicates that the benzoxazine (B1645224) core can serve as a platform for developing agents for conditions like Alzheimer's disease. nih.gov

Furthermore, other related heterocyclic systems, such as 1,4-benzodiazepine-2,5-dione derivatives, have been synthesized and shown to possess potent, reversible anticholinesterase activity in both in vitro and in vivo models. researchgate.net Similarly, novel benzoxazole (B165842) and naphthoxazole analogs have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting nanomolar inhibitory concentrations against AChE. mdpi.com Specifically, one naphthoxazole derivative was identified as a potent AChE inhibitor with an IC50 of 58 nM. mdpi.com Thiazole hybrid compounds with a benzothiazine scaffold have also shown significant inhibitory activity against AChE, with IC50 values as low as 0.025 µM. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Related Scaffolds

Scaffold Target Enzyme Activity (IC50/Ki)
2H-1,4-Benzoxazin-3(4H)-one derivative hAChE Ki = 20.2 ± 0.9 μM nih.gov
Naphthoxazole analog AChE IC50 = 58 nM mdpi.com
Benzothiazine-thiadiazole hybrid AChE IC50 = 0.025 µM nih.gov

This table presents data from studies on scaffolds structurally related to this compound.

mTOR Inhibition

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial protein kinase that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov The benzoxazepine scaffold has been successfully utilized in the development of potent mTOR inhibitors. nih.gov These inhibitors often fall into the category of second-generation mTOR inhibitors, which include mTOR kinase inhibitors and dual phosphoinositide 3-kinase (PI3K)/mTOR inhibitors. nih.gov

Broader Therapeutic Potential of Benzoxazepine Dione (B5365651) Scaffolds

The this compound scaffold and its derivatives have demonstrated a wide range of therapeutic possibilities beyond specific enzyme inhibition, particularly in the field of oncology.

New series of benzoxazepine derivatives have been synthesized and shown to selectively inhibit the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231, without affecting normal cells. nih.gov The mechanism of action for this anticancer activity involves the induction of cell cycle arrest at the G0/G1 phase. nih.gov Notably, active compounds from this series demonstrated a significant reduction in tumor volume in a MCF-7 xenograft mouse model, with efficacy comparable to the established drug tamoxifen. nih.gov

The versatility of the benzoxazepine scaffold is further highlighted by the development of compounds like bozepinib, which features a benzofused seven-membered ring and exhibits potent and selective anticancer activity. nih.gov Studies on 1-(benzenesulfonyl)-4,1-benzoxazepine derivatives have underscored the importance of the methyleneoxy enamine sulfonyl function for their antitumor effects. nih.gov

The broader benzoxazine class of compounds, to which benzoxazepines are related, has also been explored for a variety of pharmacological activities, including antimicrobial and anti-inflammatory properties. nih.govjocpr.com For instance, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to alleviate microglial inflammation by activating the Nrf2-HO-1 pathway and reducing the production of reactive oxygen species (ROS). nih.gov

Advanced Characterization and Computational Studies of 1,4 Benzoxazepine 3,5 2h,4h Dione

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzoxazepine derivatives. acs.orgrsc.org While specific NMR data for 1,4-benzoxazepine-3,5(2H,4H)-dione is scarce, the analysis of related structures provides a clear indication of its utility.

For the broader class of 1,4-benzoxazepines and related seven-membered heterocycles, both ¹H and ¹³C NMR are used to confirm the successful synthesis and to study the molecule's conformation in solution. rsc.orgresearchgate.net In ¹H NMR, characteristic signals would be expected for the aromatic protons on the fused benzene (B151609) ring and the methylene (B1212753) protons (at C2) of the oxazepine ring. The N-H proton would likely appear as a broad singlet. acs.org

Variable temperature (VT) NMR studies on related N-substituted 2-benzazepines and tetrahydro-1,4-benzothiazepines have been instrumental in understanding the conformational dynamics of the seven-membered ring. rsc.orgresearchgate.net These studies often reveal the presence of two puckered, mirror-image chair-like conformations that interconvert, with energy barriers calculated to be around 10-11 kcal mol⁻¹. rsc.orgresearchgate.net A similar conformational flexibility would be anticipated for this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the benzene ring and the oxazepine moiety. researchgate.net Furthermore, NOESY experiments can reveal through-space interactions, providing critical data to assign the preferred conformation in solution. rsc.orgresearchgate.net

Studies on related thiazepine systems have also shown that NMR is crucial for investigating tautomerism, such as the equilibrium between imine and enamine forms. rsc.org For this compound, NMR could be used to investigate the potential for keto-enol tautomerism involving the dione (B5365651) functionality, although the amide and ester-like carbonyls make this less likely than in simple diketones.

Table 1: Expected ¹H and ¹³C NMR Signals for this compound

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Aromatic-H~7.0 - 8.0~120 - 150Complex multiplet pattern expected for the four protons on the benzene ring.
N-HBroad singlet, variable-Position is concentration and solvent dependent; may exchange with D₂O.
-CH₂- (C2)~4.5 - 5.0~70 - 80Adjacent to the ether oxygen.
C=O (C3, lactone/ester)-~160 - 170Typical ester/lactone carbonyl chemical shift.
C=O (C5, lactam/amide)-~165 - 175Typical amide carbonyl chemical shift.

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is used to identify the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic stretching vibrations of the carbonyl groups and the N-H bond. Data from related 1,3-benzoxazepine derivatives show strong absorption bands for the lactam and lactone carbonyl groups. researchgate.net

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of the target compound by providing a highly accurate mass-to-charge ratio. For derivatives of benzo[b] rdd.edu.iqconsensus.appoxazepines, HRMS with electrospray ionization (ESI) has been successfully used to confirm their elemental composition. rsc.org

Table 2: Key Expected IR Absorption Bands and MS Data

TechniqueFeatureExpected Value
Infrared (IR)N-H Stretch~3200-3400 cm⁻¹
C=O Stretch (Lactam)~1670-1700 cm⁻¹
C=O Stretch (Lactone)~1720-1750 cm⁻¹
C-O-C Stretch~1200-1300 cm⁻¹
Mass Spectrometry (MS)Molecular FormulaC₉H₇NO₃
Exact Mass [M+H]⁺178.0499

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not found in the surveyed literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

Studies on other seven-membered heterocyclic systems, such as 4,1-benzothiazepines and benzodiazepines, demonstrate that the seven-membered ring typically adopts a puckered, non-planar conformation, often described as a distorted chair or boat. rsc.orgmdpi.com X-ray analysis of these related structures confirms the ring geometry and reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. rsc.org For this compound, a crystal structure would be expected to show hydrogen bonding involving the N-H group and the carbonyl oxygens, potentially leading to the formation of dimers or extended chain-like structures in the crystal lattice. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for complementing experimental data, offering insights into the electronic properties and potential biological interactions of molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely applied to heterocyclic systems to understand their electronic structure, stability, and reactivity. Although specific calculations for this compound are not reported, the methodology is well-established. arxiv.orgrsc.orgarxiv.org

Such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would be followed by the calculation of key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net Furthermore, mapping the electrostatic potential (MEP) onto the electron density surface would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygens are expected to be the most electron-rich sites, while the carbonyl carbons and the N-H proton would be electron-poor.

Molecular Docking and Ligand-Protein Interaction Studies

The benzoxazepine scaffold is recognized for its therapeutic potential, and molecular docking is a key computational tool used to explore its possible interactions with biological targets. consensus.apporientjchem.org Docking studies on 1,3-benzoxazepine derivatives have been performed to predict their binding affinity and orientation within the active sites of proteins, such as the progesterone (B1679170) receptor, to evaluate their potential as anticancer agents. researchgate.netorientjchem.org Similarly, related 1,3-oxazepane and 1,3-benzoxazepine compounds have been docked into bacterial enzyme targets to rationalize their observed antibacterial activity. rdd.edu.iquobaghdad.edu.iq

These studies typically identify key interactions that stabilize the ligand-protein complex, including:

Hydrogen bonds: The N-H group and carbonyl oxygens of the dione are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic interactions: The fused benzene ring provides a large hydrophobic surface capable of interacting with nonpolar residues.

π-π stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

For this compound, molecular docking simulations could be employed to screen it against various protein targets (e.g., kinases, proteases) to generate hypotheses about its potential biological activity and guide future experimental work. The calculated binding energy (e.g., in kcal/mol) provides an estimate of the binding affinity, with lower values suggesting stronger binding. orientjchem.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available research, the methodology has been applied to structurally related benzoxazepine and benzodiazepine (B76468) derivatives to understand their conformational dynamics and interaction mechanisms. nih.govacs.orgacs.org These studies provide a framework for how MD simulations could elucidate the behavior of this compound.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A three-dimensional model of this compound would be generated. The molecule would then be placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

Force Field Application: A force field, a set of parameters describing the potential energy of the system, would be applied. Common force fields used for organic molecules include AMBER, CHARMM, and GROMOS. nih.gov

Simulation Run: The simulation would be run for a specific duration, often in the nanosecond to microsecond range, to observe the dynamic behavior of the molecule. nih.gov

The primary goal of such a simulation would be to explore the conformational landscape of the seven-membered oxazepine ring. The flexibility of this ring is a critical determinant of how the molecule interacts with biological targets. nih.gov MD simulations can reveal the most stable conformations, the energy barriers between different conformations, and the influence of the solvent on the molecule's shape. For instance, a study on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists utilized MD simulations to understand the binding mode and key amino acid interactions. nih.gov

MD Simulation Parameter Typical Value/Method Purpose
Force FieldAMBER, CHARMM, GROMOSTo describe the potential energy and forces within the system.
Solvent ModelTIP3P, SPC/ETo mimic the aqueous environment of biological systems.
Simulation TimeNanoseconds to MicrosecondsTo capture a sufficient range of molecular motions.
EnsembleNPT (Isothermal-isobaric)To maintain constant temperature and pressure, simulating physiological conditions.

This table represents a generalized approach to MD simulations for a compound like this compound, based on studies of similar molecules.

Prediction of Biological Activity through In Silico Methods

In silico methods are computational techniques used to predict the biological activity of chemical compounds. These methods are instrumental in modern drug discovery for identifying potential drug targets and optimizing lead compounds. For the 1,4-benzoxazepine (B8686809) scaffold, various in silico approaches have been employed to predict its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on 1,4-benzoxazin-3-one derivatives, which are structurally similar to the dione, has been conducted to establish relationships for their antimicrobial activity. nih.govwur.nl This study revealed that descriptors related to shape, volume (VolSurf), and hydrogen bonding properties were crucial for activity against various bacterial and fungal strains. nih.govwur.nl Such an approach for this compound would involve synthesizing a library of derivatives, testing their biological activity, and then developing a QSAR model to predict the activity of new, unsynthesized analogs. This can significantly accelerate the discovery of potent compounds. nih.govwur.nl

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against various known protein targets to predict its binding affinity and mode of interaction. For example, studies on bis-1,3-benzoxazepine derivatives have used molecular docking to predict their potential as anticancer agents by targeting the progesterone receptor. orientjchem.orgresearchgate.net Similarly, other related heterocyclic compounds have been docked against targets like acetylcholinesterase and COVID-19 main protease to explore their therapeutic potential. nih.govekb.eg

A hypothetical docking study of this compound could identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. The docking score, an estimation of the binding free energy, would provide a quantitative measure of the binding affinity.

In Silico Method Application to this compound Predicted Outcome
QSARCorrelating structural features of derivatives with a specific biological activity (e.g., antimicrobial, anticancer).A predictive model to guide the synthesis of more potent analogs. nih.govwur.nl
Molecular DockingPredicting the binding pose and affinity to various protein targets.Identification of potential biological targets and key binding interactions. orientjchem.orgresearchgate.net
Pharmacophore ModelingIdentifying the 3D arrangement of essential features for biological activity.A template for virtual screening to find new compounds with similar activity.
Target Prediction ServersUsing algorithms to predict putative biological targets based on chemical structure.A list of potential protein targets for further experimental validation. nih.gov

This table outlines the potential applications of various in silico methods for the study of this compound, based on research on analogous compounds.

Through the combined use of molecular dynamics simulations and a variety of in silico predictive methods, researchers can gain significant insights into the properties and potential therapeutic applications of this compound. These computational approaches are invaluable for rational drug design, enabling the efficient exploration of chemical space and the identification of promising new drug candidates.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of benzoxazepine derivatives has traditionally faced challenges such as low efficiency and sensitivity. nih.gov The development of innovative and robust synthetic methods is crucial for the efficient generation of diverse compound libraries for screening.

Future efforts should focus on creating more efficient and selective synthetic pathways. A notable advancement is the development of a tandem transformation involving C-N coupling and C-H carbonylation to produce benzo-1,4-oxazepine derivatives. nih.gov This approach is highlighted as an efficient and environmentally friendly protocol. nih.gov Other methods, such as [2+5] cycloaddition reactions using anhydrides, have also been employed to create the core benzoxazepine structure. orientjchem.orguokerbala.edu.iq

A significant area for development is in metal-free catalytic reactions. For instance, a triphenylphosphine-catalyzed reaction between salicyl N-tosylimines and allene (B1206475) esters has been developed to synthesize benzoxazepine derivatives. thieme-connect.de Such metal-free approaches are highly desirable as they circumvent the difficult and costly process of removing residual metal impurities from pharmaceutical products. thieme-connect.de

Table 1: Novel Synthetic Methodologies for Benzoxazepine Derivatives

Methodology Description Advantages
Tandem C-N Coupling/C-H Carbonylation A copper-catalyzed tandem reaction of phenylamine with allyl halides under a carbon dioxide atmosphere. nih.gov High synthetic efficiency, eco-friendly protocol. nih.gov
[2+5] Cycloaddition Reaction of imine derivatives with maleic or phthalic anhydrides in a refluxing solvent like dry benzene (B151609). orientjchem.orguokerbala.edu.iq Access to diverse oxazepine-dione and benzoxazepine-dione structures. orientjchem.orguokerbala.edu.iq

| Metal-Free Aza-Morita–Baylis–Hillman (Aza-MBH) Domino Reaction | A triphenylphosphine-catalyzed reaction of salicyl N-tosylimines with allenoates. thieme-connect.de | Avoids transition-metal catalysis, reducing cost and simplifying purification. thieme-connect.de |

Continued innovation in synthetic chemistry will be paramount to fully explore the chemical space around the 1,4-benzoxazepine-3,5(2H,4H)-dione core.

Exploration of Undiscovered Pharmacological Targets

While benzoxazepines are well-known for their effects on the central nervous system, the scaffold's versatility suggests it may interact with a wide array of previously unexplored pharmacological targets. nih.govnih.gov Research has already begun to uncover novel activities beyond traditional applications.

For example, derivatives of 3,4-dihydrobenzo[f] researchgate.netnih.govoxazepin-5(2H)-one have been identified as a new class of potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK). nih.gov TNIK is a potential target for colorectal cancer, indicating a promising therapeutic avenue in oncology for this compound class. nih.gov Similarly, preliminary studies have shown that 1,5-benzoxazepine derivatives could act as histamine (B1213489) H3 receptor antagonists, suggesting potential applications in neurological disorders like Alzheimer's disease. nih.gov

Further screening of this compound libraries against a broad panel of enzymes and receptors could reveal unexpected activities. The structurally related 1,4-benzodiazepin-2,5-diones have been investigated as antagonists of the p53-Mdm2 interaction, a key target in cancer therapy. nih.gov This suggests that the analogous this compound core could also be a fruitful starting point for developing inhibitors of protein-protein interactions. Additionally, a compound featuring a dihydro-benzodiazepine-dione fragment was identified as a potential inhibitor of Sortase A, an antivirulence target in multidrug-resistant Staphylococcus aureus, opening up possibilities in infectious disease treatment. acs.orgacs.org

This expansion of target discovery beyond the CNS will be critical for realizing the full therapeutic potential of this scaffold.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery of Benzoxazepines

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating the identification and optimization of new drug candidates. nih.govijettjournal.org These computational tools can be powerfully applied to the study of benzoxazepines.

AI algorithms can analyze vast datasets to identify novel drug targets, predict the biological activity of virtual compounds, and design new molecules with desired properties. nih.govmdpi.com For the this compound scaffold, ML models, such as graph neural networks, can be trained on existing structure-activity relationship (SAR) data to predict the properties of novel derivatives, including their efficacy, toxicity, and pharmacokinetic profiles. astrazeneca.com This predictive capability allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Preclinical and Clinical Development of Lead Compounds

The successful translation of promising benzoxazepine derivatives from the laboratory to the clinic is the ultimate goal. Several compounds from this class have shown significant promise in preclinical studies, warranting further development.

One notable example is Piclozotan, a 1,4-benzoxazepine (B8686809) derivative with selective 5-HT1A receptor agonist activity. nih.gov This compound demonstrated remarkable neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model in animals, suggesting its potential as a treatment for ischemic stroke. nih.gov In the field of oncology, a novel 3,4-dihydrobenzo[f] researchgate.netnih.govoxazepin-5(2H)-one derivative, compound 21k , has been identified as a potent and highly selective TNIK inhibitor. nih.gov It effectively suppressed colorectal cancer cell proliferation and migration in vitro and showed considerable antitumor activity in a mouse xenograft model, along with favorable pharmacokinetic properties. nih.gov

Table 2: Preclinical Data for Lead Benzoxazepine Compounds

Compound Target/Activity Preclinical Model Key Findings Reference
Piclozotan (SUN N4057) 5-HT1A Receptor Agonist Transient middle cerebral artery occlusion (t-MCAO) Showed remarkable neuroprotective activity. nih.gov
Compound 21k TNIK Inhibitor HCT116 xenograft mouse model Exhibited considerable antitumor activity and favorable pharmacokinetics. nih.gov

| Compounds 4p & 5p (1,5-benzoxazepines) | Anticonvulsant | In vivo rodent models | Found to be the most potent compounds in their series. | nih.gov |

The next critical step for these and other lead compounds is to advance them through formal preclinical toxicology studies and, subsequently, into human clinical trials to evaluate their safety and efficacy.

Green Chemistry Approaches in Benzoxazepine Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve sustainability. Future research into the synthesis of this compound should incorporate these principles.

Key areas of focus include the use of renewable starting materials, safer solvents, and more efficient catalytic systems. For example, research on related benzoxazine (B1645224) monomers has demonstrated the successful use of bio-based feedstocks like sesamol (B190485) and furfurylamine, along with greener solvents such as ethanol (B145695) and ethyl acetate. researchgate.net These strategies can be adapted for benzoxazepine synthesis.

The development of one-pot syntheses and tandem reactions, which reduce the number of steps and minimize waste, is another crucial green approach. nih.govresearchgate.net The use of recyclable catalysts, such as ionic liquids, under solvent-free conditions offers a path to cleaner and more efficient reactions. researchgate.net Additionally, moving away from transition-metal catalysis to metal-free alternatives not only aligns with green chemistry principles by avoiding potentially hazardous heavy metals but also simplifies the purification of the final product. thieme-connect.de By consciously applying these green chemistry principles, the synthesis of this compound and its derivatives can be made more economically and environmentally sustainable.

Q & A

Q. What are the established synthetic routes for 1,4-benzoxazepine-3,5(2H,4H)-dione, and what are their key methodological considerations?

Answer: Two primary synthetic strategies are documented:

  • Method A : Condensation of anthranilic acid derivatives with α-amino acids, followed by acid/base-mediated cyclization to form the seven-membered benzoxazepine ring. This approach is limited by low yields and substrate compatibility issues .
  • Method B : Ring closure of N-carbamoylmethylanthranilic acids. Successful synthesis requires electron-withdrawing groups (e.g., acetyl, nitroso) on the amino group to stabilize intermediates. For example, nitroso-substituted precursors undergo a unique ring contraction to quinazolinones under specific conditions .

Q. Key Considerations :

  • Catalyst selection (e.g., H2PtCl6 improves reaction efficiency in Method A) .
  • Substrate functionalization to prevent side reactions (e.g., nitroso groups in Method B enable controlled ring closure) .

Table 1 : Comparison of Synthetic Approaches

MethodStarting MaterialsCatalyst/ReagentsYield RangeKey Challenges
AAnthranilic acid + α-amino acidH2PtCl640–60%Low substrate versatility
BN-Carbamoylmethylanthranilic acidsAcidic conditions50–70%Requires electron-withdrawing substituents

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer :

  • Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid contact with strong oxidizers or bases to prevent hazardous reactions (e.g., decomposition to toxic byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound derivatives?

Answer :

  • Multi-Technique Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural assignments. For example, unexpected <sup>1</sup>H NMR signals may arise from tautomerism or ring-contraction byproducts, requiring LC-MS to identify impurities .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in regiochemistry .

Q. What mechanistic insights explain the ring contraction of nitroso-substituted this compound derivatives?

Answer : Nitroso-substituted derivatives undergo a two-step rearrangement:

HNO Elimination : The nitroso group (-N=O) is eliminated as nitroxyl (HNO), generating a reactive intermediate.

Proton-Mediated CO Loss : Acidic conditions promote CO expulsion, leading to a quinazolinone product. This mechanism is supported by isotopic labeling and trapping experiments .

Q. Implications :

  • Avoid nitroso substituents if quinazolinone formation is undesired.
  • Use milder conditions (e.g., non-acidic media) to suppress rearrangement .

Q. How can researchers evaluate the biological activity of this compound derivatives in anti-tubercular assays?

Answer :

  • In Vitro Screening : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC determination). Derivatives with electron-deficient substituents (e.g., chloro, nitro) show enhanced activity due to improved membrane permeability .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl groups at position 4 increase lipophilicity and potency) with MIC values .

Table 2 : Anti-TB Activity of Selected Derivatives

DerivativeSubstituentMIC (µg/mL)Notes
4-Methyl-CH312.5Improved lipophilicity
6-Fluoro-F6.25Enhanced target binding

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer :

  • Byproduct Formation : Large-scale reactions exacerbate side reactions (e.g., quinazolinone formation). Mitigate via precise temperature control (-10°C for nitroso-substituted intermediates) .
  • Purification : Use preparative HPLC or column chromatography to isolate high-purity batches (>95%) for toxicity studies .

Q. How can computational methods optimize the design of this compound derivatives for target specificity?

Answer :

  • Docking Studies : Model derivatives against target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize compounds with hydrogen-bonding interactions at active sites .
  • ADMET Prediction : Use QikProp or SwissADME to predict pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.